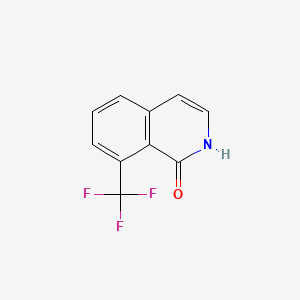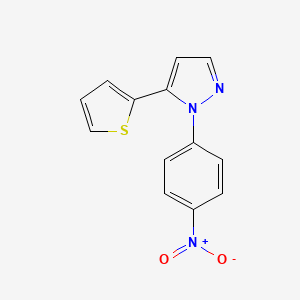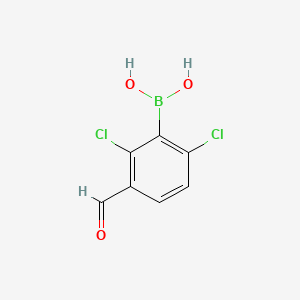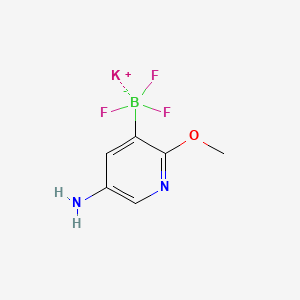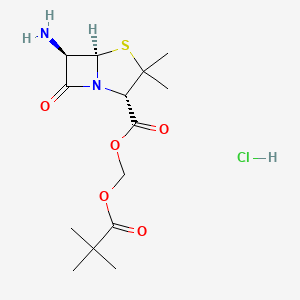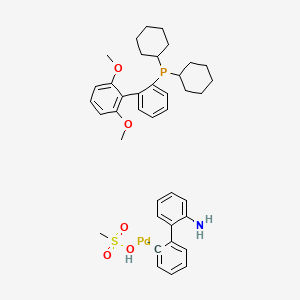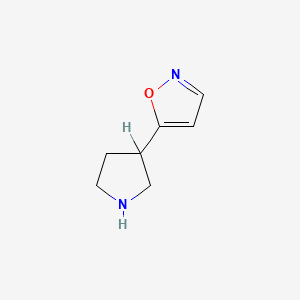
3-(Isoxazol-5-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoxazol-5-yl)pyrrolidine is a heterocyclic compound that features both an isoxazole and a pyrrolidine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrrolidines are five-membered rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 3-(Isoxazol-5-yl)pyrrolidine may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). due to the high costs and environmental concerns associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being explored .
化学反応の分析
Types of Reactions: 3-(Isoxazol-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
3-(Isoxazol-5-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 3-(Isoxazol-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, isoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease . The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: A compound with similar structural features and potential biological activities.
Uniqueness: 3-(Isoxazol-5-yl)pyrrolidine is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
1225218-93-8 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC名 |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
InChIキー |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=CC=NO2 |
正規SMILES |
C1CNCC1C2=CC=NO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


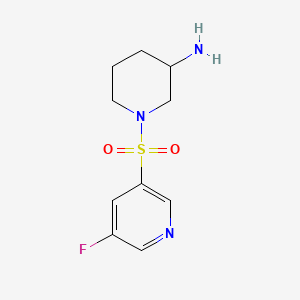
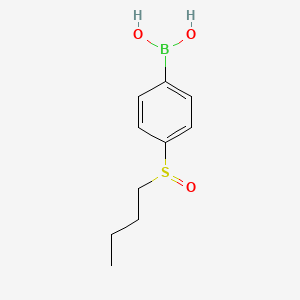
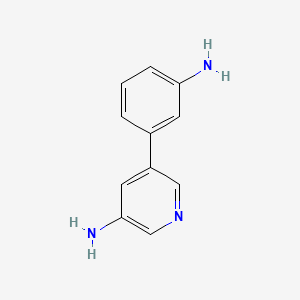
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)
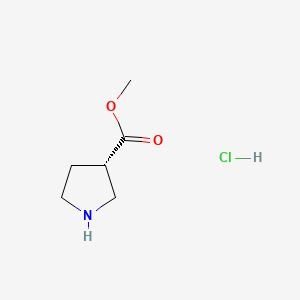

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)
